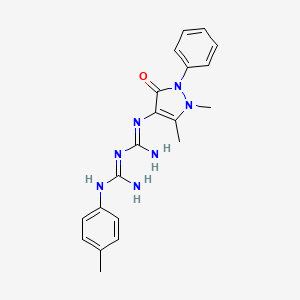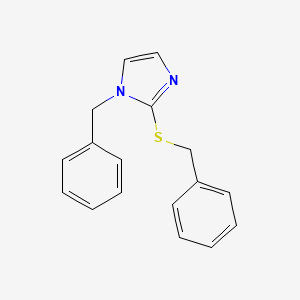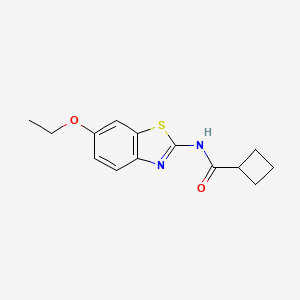
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as LY-294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. This compound has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide acts as a competitive inhibitor of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways, including Akt and mTOR. Inhibition of PI3K signaling pathway by this compound leads to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been found to induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and metastasis. In diabetic animal models, this compound has been shown to improve insulin sensitivity and glucose tolerance, suggesting its potential use in the treatment of diabetes. Inflammatory responses have been found to be suppressed by this compound in various animal models, suggesting its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has several advantages in scientific research, including its high selectivity for PI3K, its ability to inhibit multiple downstream signaling pathways, and its well-established pharmacological properties. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects at high concentrations.
Future Directions
There are several future directions for the research on N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide. One potential direction is to explore its use in combination with other targeted therapies or chemotherapy agents in the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of more potent and selective inhibitors of PI3K signaling pathway may provide new opportunities for the treatment of various diseases.
Synthesis Methods
The synthesis of N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide involves the reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with isopropylamine. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-isopropyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been extensively used in scientific research as a selective inhibitor of the PI3K signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, diabetes, and inflammation.
properties
IUPAC Name |
2-(3-methylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13(2)21-20(23)17-12-19(15-8-6-7-14(3)11-15)22-18-10-5-4-9-16(17)18/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTVIMKSSWXKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)



![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)